

physical and chemical characteristics of (2,6-Dimethylpyridin-4-YL)methanamine

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Compound of Interest

Compound Name: (2,6-Dimethylpyridin-4-YL)methanamine

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An In-depth Technical Guide to **(2,6-Dimethylpyridin-4-YL)methanamine**: Physicochemical Properties, Characterization, and Handling

Introduction

(2,6-Dimethylpyridin-4-YL)methanamine, a derivative of 2,6-lutidine, is a bifunctional organic compound featuring both a sterically hindered pyridine ring and a primary aminomethyl group. This unique structural arrangement imparts a distinct set of chemical properties, making it a valuable building block for researchers in medicinal chemistry and materials science. The pyridine nitrogen offers a site for coordination and catalysis, influenced by the steric hindrance of the flanking methyl groups, while the primary amine provides a reactive handle for a wide array of synthetic transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the core physical and chemical characteristics of **(2,6-Dimethylpyridin-4-YL)methanamine**, provides detailed protocols for its characterization, outlines a plausible synthetic strategy, and establishes essential safety and handling procedures. The insights herein are grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for utilizing this versatile molecule.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to establish its precise structure and standard identifiers. **(2,6-Dimethylpyridin-4-YL)methanamine** is characterized by a pyridine ring substituted at the 2- and 6-positions with methyl groups and at the 4-position with an aminomethyl (-CH₂NH₂) group.

Caption: Chemical structure of **(2,6-Dimethylpyridin-4-YL)methanamine**.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	(2,6-Dimethylpyridin-4-yl)methanamine
Molecular Formula	C ₈ H ₁₂ N ₂ [1]
Molecular Weight	136.19 g/mol [2][3][4]
Monoisotopic Mass	136.10005 Da[1]
PubChem CID	13582819
InChIKey	UEUBEPHODYIOJJ-UHFFFAOYSA-N[1]

| SMILES | CC1=CC(=CC(=N1)C)CN[1] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. While extensive experimental data for this specific isomer is not widely published, we can infer its likely characteristics based on its structure and comparison with related molecules.

Table 2: Summary of Physicochemical Properties

Property	Value / Predicted Characteristics	Rationale / Notes
Appearance	Colorless to pale yellow liquid or low-melting solid	Similar to other lutidine derivatives.
Melting Point	Data not available	Analog 2-amino-4,6-dimethylpyridine melts at 63-64 °C[5]. The aminomethyl group may result in a different melting point.
Boiling Point	Data not available	Expected to be >200 °C, similar to related compounds like 2-amino-4,6-dimethylpyridine (235 °C)[5].
Solubility	Moderately soluble in water; soluble in organic solvents (e.g., alcohols, DMSO, chloroform)	The presence of two amine groups capable of hydrogen bonding suggests some aqueous solubility, which will increase significantly in acidic solutions due to salt formation.

| Predicted XlogP | 0.4 - 0.5[1] | Indicates a relatively low lipophilicity. |

Chemical Characteristics and Reactivity

The reactivity of **(2,6-Dimethylpyridin-4-YL)methanamine** is governed by its two distinct basic nitrogen centers and the aromatic pyridine core.

Basicity and pKa

This molecule possesses two basic sites: the pyridine ring nitrogen and the primary amine of the aminomethyl group.

- Pyridine Nitrogen: The parent compound, 2,6-lutidine, has a pKa of approximately 6.7 for its conjugate acid.[6][7] The two electron-donating methyl groups at the ortho positions increase the electron density on the nitrogen, making it more basic than pyridine (pKa ≈ 5.2). The

aminomethyl group at the 4-position is weakly electron-donating through induction, which should slightly increase the basicity of the pyridine nitrogen further. However, the primary value of the ortho-methyl groups is the steric hindrance they provide, making this nitrogen a potent, non-nucleophilic base.

- **Primary Amine Nitrogen:** Aliphatic primary amines typically have a conjugate acid pKa in the range of 9-10.5. The proximity to the electron-withdrawing pyridine ring will slightly decrease the basicity of this primary amine compared to a simple alkylamine.

Therefore, two distinct pKa values are expected for this compound. The first, corresponding to the protonation of the more basic primary amine, is likely around 9.0-9.5. The second, for the pyridine nitrogen, is expected to be around 6.8-7.2. Experimental determination is necessary for precise values.

Reactivity Profile

- **At the Primary Amine:** This site is a strong nucleophile and will readily undergo reactions typical of primary amines, such as acylation, alkylation, reductive amination, and condensation with carbonyl compounds to form imines.
- **At the Pyridine Nitrogen:** While sterically hindered, this nitrogen can still act as a base to deprotonate acidic compounds. It can also be alkylated or coordinated to metal centers, acting as a ligand in organometallic chemistry.^[8]
- **At the Aromatic Ring:** The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution.^[8] However, the three activating groups (two methyl, one aminomethyl) will make it more susceptible to substitution than pyridine itself, likely directing electrophiles to the 3- and 5-positions.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structure confirmation and purity assessment. The following are the expected spectral characteristics for **(2,6-Dimethylpyridin-4-yl)methanamine**.

Table 3: Predicted Spectroscopic Data

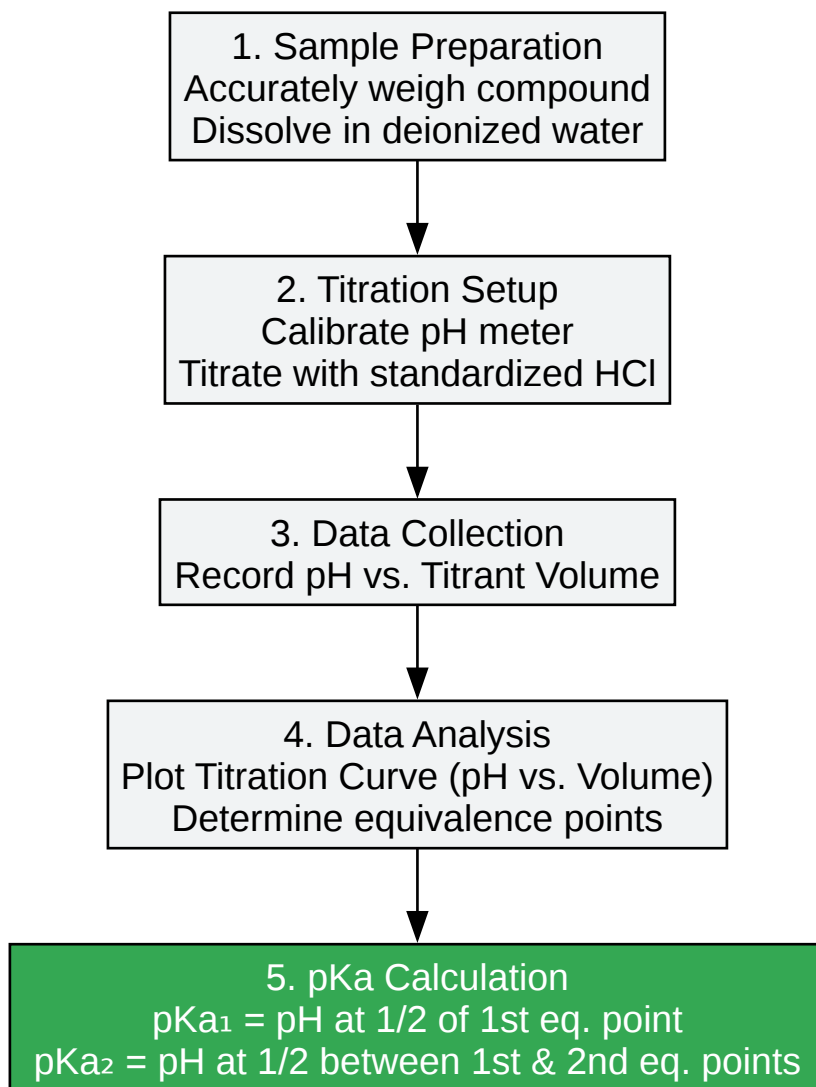
Technique	Key Features and Expected Values
¹ H NMR	Aromatic Protons: Singlet at ~6.8-7.0 ppm (2H, H-3 and H-5) . Methylene Protons: Singlet at ~3.7-3.9 ppm (2H, -CH₂-) . Methyl Protons: Singlet at ~2.4-2.5 ppm (6H, 2x -CH₃) . Amine Protons: Broad singlet, variable chemical shift ~1.5-2.5 ppm (2H, -NH₂) .
¹³ C NMR	Aromatic C-CH ₃ : ~157-159 ppm (C-2, C-6). Aromatic C-CH ₂ : ~148-150 ppm (C-4). Aromatic C-H: ~118-120 ppm (C-3, C-5). Methylene Carbon: ~45-47 ppm (-CH ₂ -). Methyl Carbons: ~23-25 ppm (-CH ₃).
FT-IR (cm ⁻¹)	N-H Stretch: 3300-3500 (medium, two bands for primary amine). C-H Stretch (Aromatic): 3000-3100. C-H Stretch (Aliphatic): 2850-2980. N-H Bend (Scissoring): 1590-1650. C=C, C=N Stretch (Ring): 1550-1610.

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 136. Base Peak: m/z = 121 ([M-NH₂]⁺), loss of the amino group. |

Methodologies for Synthesis and Characterization

Proposed Synthetic Pathway

A reliable synthesis of **(2,6-Dimethylpyridin-4-yl)methanamine** can be envisioned starting from commercially available 2,6-lutidine. A plausible route involves the conversion of the 4-methyl group to a nitrile, followed by reduction.



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